molecular formula C10H15BrN2O B1464364 1-[(5-Bromofuran-2-yl)methyl]piperidin-3-amine CAS No. 1250195-53-9

1-[(5-Bromofuran-2-yl)methyl]piperidin-3-amine

Cat. No. B1464364
CAS RN: 1250195-53-9
M. Wt: 259.14 g/mol
InChI Key: XFNQEBGYDRDCJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-[(5-Bromofuran-2-yl)methyl]piperidin-3-amine” is a chemical compound with the molecular formula C11H17BrN2O and a molecular weight of 273.17 g/mol. It is available for purchase from various chemical suppliers .


Synthesis Analysis

Piperidine derivatives, such as “this compound”, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The synthesis of piperidine-containing compounds has been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of “this compound” includes a six-membered heterocycle with one nitrogen atom and five carbon atoms in the sp3-hybridized state .

Scientific Research Applications

Antimicrobial Studies

1-[(5-Bromofuran-2-yl)methyl]piperidin-3-amine shows promise in antimicrobial research. It has been used in the synthesis of compounds for antimicrobial behavior screening. For example, compounds synthesized from it have demonstrated notable antimicrobial properties, indicating potential applications in developing new antimicrobial agents (Rameshbabu, Gulati, & Patel, 2019).

Chemical Synthesis and Modifications

This compound is involved in various chemical syntheses and modifications. Studies have explored its use in the synthesis of complex organic compounds, highlighting its versatility in organic chemistry. For instance, its derivatives have been used in cine-amination processes and as intermediates in the synthesis of other compounds, demonstrating its utility in complex chemical reactions (Rasmussen, Plas, Grotenhuis, & Koudijs, 1978).

Physiological Activity Research

Research has also focused on the physiological activity of compounds derived from this compound. These studies are essential for understanding the biological effects and potential therapeutic uses of these compounds. For instance, the synthesis and physiological activity of various derivatives have been explored, providing insights into their potential applications in medicine and pharmacology (Mobio et al., 1989).

Development of CNS Agents

This compound has also been used in the synthesis of central nervous system (CNS) agents. This highlights its potential in the development of new drugs for treating CNS disorders. The synthesis and evaluation of its derivatives for CNS activity are an active area of research, indicating its significance in neuropharmacology (Bauer et al., 1976).

properties

IUPAC Name

1-[(5-bromofuran-2-yl)methyl]piperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrN2O/c11-10-4-3-9(14-10)7-13-5-1-2-8(12)6-13/h3-4,8H,1-2,5-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFNQEBGYDRDCJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=C(O2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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